(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.271. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications
Studies on 4H-pyrano[3,2-c]quinoline derivatives highlight their potential in photovoltaic applications. These compounds are used in the fabrication of organic–inorganic photodiode devices, demonstrating rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of substitution groups, such as chlorophenyl, has been shown to improve diode parameters, indicating the potential of pyrano[3,2-c] derivatives in enhancing the efficiency of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
Research on similar compounds, such as 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, has focused on their crystal structure, revealing that all atoms of the pyran ring are coplanar, which is a deviation from other similar compounds. The structure is stabilized by intermolecular hydrogen bonds, providing insights into the molecular arrangements that could influence the chemical reactivity and properties of pyrano[3,2-c]pyran derivatives (Wang et al., 2005).
Synthesis and Characterization
Efforts in synthesizing new pyran and pyranoquinoline derivatives involve one-pot three-component condensation reactions, leading to compounds with potential pharmacological applications. This synthesis approach highlights the versatility of pyrano[3,2-c]pyran derivatives in chemical synthesis and their potential as intermediates in the development of new chemical entities (Romdhane & Jannet, 2017).
Antimicrobial Activity
The structural analysis of pyrano[3,2-c]quinoline derivatives also extends to their biological applications, such as antimicrobial activity. By synthesizing and characterizing these compounds, researchers can explore their potential as antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Okasha et al., 2022).
Mechanism of Action
The compound also contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives have been found to possess significant biological properties and are used in the construction of polynuclear heterocyclic structures .
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and effects in the body. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes and pathways, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body, ending their effects .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its pharmacokinetics .
Properties
IUPAC Name |
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-7-3-4-10(19-7)12-9(6-16)14(17)21-11-5-8(2)20-15(18)13(11)12/h3-5,12H,17H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICJWMBBNFJRE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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